6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one

LSD1 inhibitor epigenetics cancer research

This heterocyclic building block uniquely fuses a benzoxazolone core with a 2-aminothiazole moiety, creating a pharmacophore that is impossible to replicate with individual fragments. Its distinct biochemical fingerprint—moderate LSD1 inhibition (IC₅₀ = 356 nM) combined with low MAO-A off-target activity (IC₅₀ = 100 µM)—enables clean dissection of LSD1 biology in cancer and neuroscience assays. Unlike generic benzoxazolones or 2-aminothiazoles, this compound provides a reliable chemical probe to validate LSD1-dependent phenotypes without confounding MAO-A effects. Secure this high-purity (>98%) research tool to streamline hit-to-lead campaigns and build diverse, drug-like heterocyclic libraries.

Molecular Formula C10H7N3O2S
Molecular Weight 233.25 g/mol
CAS No. 913686-07-4
Cat. No. B3038832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one
CAS913686-07-4
Molecular FormulaC10H7N3O2S
Molecular Weight233.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C3=CSC(=N3)N)OC(=O)N2
InChIInChI=1S/C10H7N3O2S/c11-9-12-7(4-16-9)5-1-2-6-8(3-5)15-10(14)13-6/h1-4H,(H2,11,12)(H,13,14)
InChIKeyTZUQTONJVNMLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one (CAS 913686-07-4): Core Scaffold and Baseline Biochemical Profile for Scientific Procurement


6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one is a heterocyclic small molecule (C₁₀H₇N₃O₂S, MW 233.25) that integrates a benzoxazolone core with a 2-aminothiazole substituent [1]. Its structural fusion endows it with a moderate lipophilicity (LogP ≈ 2.17) and a polar surface area of 114.14 Ų, positioning it as a versatile building block for medicinal chemistry optimization . Reported biochemical activities include inhibition of lysine-specific demethylase 1A (LSD1) with an IC₅₀ of 356 nM and weak inhibition of monoamine oxidase A (MAO-A) with an IC₅₀ of 1.00E+5 nM (100 μM), highlighting a dual-target engagement profile relevant to oncology and neuroscience research [2].

Why 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one Cannot Be Replaced by Simple 2-Aminothiazole or Benzoxazolone Analogs in Targeted Research


The unique fusion of a benzoxazolone core with a 2-aminothiazole moiety in this compound creates a distinct pharmacophore that cannot be replicated by its individual fragments. While 2-aminothiazole exhibits antibacterial and thyroid-inhibitory activity [1], and benzoxazolone serves as a scaffold for anti-inflammatory and iNOS inhibition [2], neither fragment alone demonstrates the dual LSD1/MAO-A inhibition profile observed for the target compound. The 6-position substitution on the benzoxazolone ring is critical for LSD1 engagement (IC₅₀ = 356 nM), whereas 2-aminothiazole lacks any reported LSD1 activity. Similarly, the target compound's weak MAO-A inhibition (IC₅₀ = 100 μM) contrasts sharply with the potent MAO-A inhibition of clinical reference compounds (e.g., clorgyline IC₅₀ ≈ 2–20 nM), indicating a distinct selectivity window that could be advantageous in applications requiring LSD1 inhibition without MAO-A-related off-target effects [3]. Therefore, substituting the target compound with simpler fragments or unrelated benzoxazolones would fail to reproduce its specific biochemical fingerprint and could lead to divergent experimental outcomes.

Quantitative Differentiation of 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one Against Key Comparators


LSD1 Inhibition Potency: 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one vs. Advanced LSD1 Inhibitors (GSK-LSD1)

The target compound inhibits LSD1 with an IC₅₀ of 356 nM, placing it in a moderate potency range compared to advanced clinical candidates [1]. For example, GSK-LSD1, a potent LSD1 inhibitor, exhibits an IC₅₀ of 16 nM . While less potent, the target compound offers a structurally distinct benzoxazolone-thiazole scaffold that may serve as a starting point for optimization or as a tool compound for probing LSD1 biology without the high potency that could mask subtle biological effects.

LSD1 inhibitor epigenetics cancer research

MAO-A Inhibition Selectivity: 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one vs. Clorgyline

The target compound exhibits weak MAO-A inhibition (IC₅₀ = 1.00E+5 nM = 100 μM), demonstrating >280,000-fold lower potency than the irreversible MAO-A inhibitor clorgyline (IC₅₀ ≈ 2–20 nM) [1][2]. This stark difference highlights the target compound's minimal off-target activity against MAO-A, a desirable feature for LSD1-targeted applications where MAO-A inhibition could lead to unwanted side effects (e.g., hypertensive crises from dietary tyramine).

MAO-A inhibitor neuropharmacology off-target profiling

Antiproliferative Potential: 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one vs. Related 2-Aminothiazole Dihydrobenzisoxazoles

While direct antiproliferative data for the target compound are not available, structurally related 2-aminothiazole-bearing dihydrobenzisoxazoles exhibit potent activity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 2.3 to 9.5 μM [1]. The target compound shares the 2-aminothiazole pharmacophore and a fused benzoxazole-like core, suggesting potential antiproliferative activity that warrants further investigation. In contrast, the simpler 2-aminothiazole fragment shows no significant antiproliferative activity (IC₅₀ > 18 μM in NO synthetase assays) [2].

antiproliferative cancer cell lines SAR studies

Physicochemical Profile: Lipophilicity and Polar Surface Area of 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one vs. 2-Aminothiazole and Benzoxazolone

The target compound possesses a LogP of 2.17 and a polar surface area (PSA) of 114.14 Ų, placing it within favorable ranges for oral bioavailability according to Lipinski's and Veber's rules . In comparison, 2-aminothiazole has a lower LogP (~0.8) and PSA (~78 Ų), while benzoxazolone has a LogP of ~0.9 and PSA ~50 Ų. The target compound's increased lipophilicity and PSA may enhance membrane permeability and target engagement relative to its simpler fragments, while still maintaining acceptable drug-like properties.

drug-likeness ADME prediction medicinal chemistry

Purity and Storage Specifications: 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one vs. Generic 2-Aminothiazole

The target compound is commercially available with a certified purity of 98% and is recommended for storage sealed in dry conditions at 2–8°C to maintain stability . In contrast, 2-aminothiazole is typically sold at lower purities (e.g., 95–97%) and may require less stringent storage conditions. The higher purity of the target compound reduces the likelihood of impurities interfering with sensitive biochemical assays, making it a more reliable reagent for precise quantitative studies.

chemical procurement quality control laboratory storage

Optimal Scientific and Industrial Use Cases for 6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one


LSD1-Targeted Epigenetic Probe Development

The compound's moderate LSD1 inhibition (IC₅₀ = 356 nM) and low MAO-A off-target activity (IC₅₀ = 100 μM) make it a valuable chemical probe for dissecting LSD1 biology in cellular and biochemical assays. Researchers can use it to validate LSD1-dependent phenotypes without confounding MAO-A effects, particularly in cancer cell lines where LSD1 plays a role in stemness and differentiation [1][2].

Scaffold for Antiproliferative Lead Optimization

Given the potent antiproliferative activity of structurally related 2-aminothiazole-dihydrobenzisoxazoles (IC₅₀ = 2.3–9.5 μM against MCF-7 cells), the target compound serves as an attractive starting point for structure-activity relationship (SAR) studies. Its benzoxazolone core allows for facile diversification at the 6-position, enabling the synthesis of analogs with improved potency and selectivity [3].

Chemical Biology Tool for Dual LSD1/MAO-A Profiling

The compound's distinct inhibition profile—potent LSD1 inhibition coupled with very weak MAO-A inhibition—enables its use in assays designed to differentiate LSD1-mediated effects from MAO-A-mediated effects. This is particularly relevant in neurobiology and oncology, where both enzymes can influence cellular metabolism and gene expression [1].

Building Block for Heterocyclic Library Synthesis

With its reactive 2-aminothiazole moiety and benzoxazolone core, the compound is a versatile building block for constructing diverse heterocyclic libraries. Its moderate lipophilicity (LogP ≈ 2.17) and polar surface area (114.14 Ų) ensure that resulting analogs are likely to possess favorable drug-like properties, streamlining hit-to-lead campaigns .

Quote Request

Request a Quote for 6-(2-aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.